Triton X 100

Catalog No.
S583524
CAS No.
2315-67-5
M.F
C16H26O2
M. Wt
250.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triton X 100

CAS Number

2315-67-5

Product Name

Triton X 100

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3

InChI Key

JYCQQPHGFMYQCF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Octoxinol, Octoxinols, Octoxynol, Octoxynol 9, Octoxynol-9, Octoxynols, Octylphenoxy Polyethoxyethanol, Octylphenoxypolyethoxyethanols, Polyethoxyethanol, Octylphenoxy, Triton X 100, Triton X 305, Triton X 45, Triton X-100, Triton X-305, Triton X-45, Triton X100, Triton X305, Triton X45

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO

The exact mass of the compound Triton X-100 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406472. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients. It belongs to the ontological category of poly(ethylene glycol) derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Triton X-100 is a highly versatile, non-ionic polyoxyethylene alkyl ether surfactant widely procured for biochemical formulation, cell lysis, and membrane protein solubilization . Characterized by a hydrophilic-lipophilic balance (HLB) of 13.5, a critical micelle concentration (CMC) of 0.2–0.9 mM, and an aggregation number of 100–155, it provides an optimal thermodynamic environment for disrupting lipid-lipid and lipid-protein interactions without denaturing water-soluble proteins . Its reliable batch-to-batch micellar properties and thermal stability make it a foundational reagent in diagnostic kit manufacturing, bioprocessing, and analytical sample preparation, where consistent non-destructive solubilization is paramount .

Substituting Triton X-100 with other common laboratory detergents often leads to catastrophic assay failure or incomplete extraction[1]. Replacing it with milder polysorbates like Tween-20 results in insufficient lipid bilayer disruption, yielding incomplete cell lysis and poor recovery of integral membrane proteins [2]. Conversely, substituting it with anionic detergents like SDS denatures target proteins, destroying enzymatic activity and native epitopes required for downstream immunoassays . Even closely related non-ionic analogs like NP-40 (Igepal CA-630) exhibit differing hydrophilicity, altering the stringency of nuclear membrane permeabilization and compromising subcellular fractionation workflows [3].

Whole-Cell Membrane Solubilization Capacity

Triton X-100 possesses an HLB of 13.5 and a low CMC (0.2–0.9 mM), allowing it to fully solubilize lipid bilayers at standard working concentrations of 0.1–0.5%. In contrast, Tween-20 (HLB 16.7) is significantly milder; it only creates temporary pore-like defects in the membrane and fails to effectively extract integral membrane proteins or lyse nuclear membranes [1].

Evidence DimensionLipid bilayer solubilization and lysis capacity
Target Compound DataTriton X-100: Complete membrane solubilization at 0.1–0.5%
Comparator Or BaselineTween-20: Incomplete solubilization (pore formation only)
Quantified DifferenceTriton X-100 provides full integral protein extraction, whereas Tween-20 yields negligible integral protein recovery.
ConditionsWhole-cell lysis and membrane protein extraction assays

Buyers must select Triton X-100 for complete protein extraction protocols, as Tween-20 is only suitable for surface washing and mild permeabilization.

Subcellular Fractionation Control via Hydrophilicity

Although often grouped together, Triton X-100 is slightly more hydrophilic than its close analog NP-40 (Igepal CA-630) . At concentrations of 0.3–0.5%, Triton X-100 effectively permeabilizes the cytosolic membrane while leaving the nuclear envelope intact, whereas NP-40 is more stringent and disrupts nuclear membranes much more readily under identical conditions [1].

Evidence DimensionNuclear membrane integrity during lysis
Target Compound DataTriton X-100: Preserves intact nuclei at 0.3–0.5%
Comparator Or BaselineNP-40: High rate of nuclear membrane disruption at equivalent concentrations
Quantified DifferenceTriton X-100 requires 2-3x higher concentrations to achieve the same nuclear stringency as NP-40.
ConditionsSubcellular fractionation of mammalian cells (e.g., MCF-7)

For workflows requiring clean separation of cytosolic and nuclear fractions, Triton X-100 offers superior control over membrane-specific permeabilization.

Homogeneous Phase Stability at Physiological Temperatures

Triton X-100 exhibits a cloud point of approximately 65°C, ensuring that it remains as a single, homogeneous aqueous phase during incubations at 37°C. In contrast, its shorter-chain analog Triton X-114 has a cloud point of just 23°C, causing it to undergo spontaneous micellar aggregation and macroscopic phase separation at room or physiological temperatures.

Evidence DimensionCloud point (temperature of phase separation)
Target Compound DataTriton X-100: ~65°C
Comparator Or BaselineTriton X-114: ~23°C
Quantified Difference42°C higher thermal stability before phase separation.
ConditionsAqueous buffer solutions at physiological temperatures (37°C)

Procurement for diagnostic assays running at 37°C must specify Triton X-100 to prevent unwanted micellar aggregation and phase separation.

Micellar Efficiency and Reagent Economy

Triton X-100 forms stable micelles at a very low Critical Micelle Concentration (CMC) of 0.2–0.9 mM, allowing for efficient protein solubilization at low mass loadings . Zwitterionic alternatives like CHAPS have a much higher CMC of approximately 8 mM, requiring nearly 10-fold higher molar concentrations to achieve the micellar mass necessary for effective membrane solubilization .

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataTriton X-100: 0.2–0.9 mM
Comparator Or BaselineCHAPS: ~8.0 mM
Quantified Difference~10-fold lower concentration required for micelle formation.
ConditionsAqueous solubilization buffers for Co-Immunoprecipitation

Triton X-100 provides highly efficient membrane solubilization at a fraction of the concentration required for zwitterionic alternatives, reducing reagent costs and downstream interference.

Diagnostic Kit Manufacturing and ELISA Formulation

Due to its high cloud point (~65°C) and low CMC, Triton X-100 is the preferred non-ionic surfactant for diagnostic buffers. It ensures that assay components remain in a stable, homogeneous phase during 37°C incubations, unlike Triton X-114 which would phase-separate .

Subcellular Fractionation and Nuclear Isolation

Triton X-100 is specifically selected over NP-40 for protocols requiring the isolation of intact nuclei. Its slightly higher hydrophilicity allows it to selectively lyse the cytosolic membrane at 0.3-0.5% concentrations without premature nuclear envelope disruption [1].

Co-Immunoprecipitation (Co-IP) of Membrane Proteins

For extracting delicate protein complexes, Triton X-100 provides the optimal balance of solubilization power and non-denaturing properties. It fully extracts integral membrane proteins—which Tween-20 fails to do—while preserving native protein-protein interactions that would be destroyed by SDS .

Physical Description

Liquid
Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS]

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

250.193280068 Da

Monoisotopic Mass

250.193280068 Da

Heavy Atom Count

18

UNII

20CAX7IO75

Related CAS

9002-93-1

GHS Hazard Statements

Aggregated GHS information provided by 515 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 17 of 515 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 498 of 515 companies with hazard statement code(s):;
H302 (87.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (65.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (26.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H410 (15.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (47.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (16.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

63869-93-2
9002-93-1
2315-67-5

Wikipedia

Triton_X-100

Use Classification

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

Effect of Triton X-100 on the Activity and Selectivity of Lipase Immobilized on Chemically Reduced Graphene Oxides

Tejaswini R B Ramakrishna, Trent D Ashton, Susan N Marshall, Tim D Nalder, Wenrong Yang, Colin J Barrow
PMID: 34286574   DOI: 10.1021/acs.langmuir.1c01386

Abstract

The effect of support hydrophobicity on lipase activity and substrate selectivity was investigated with and without Triton X-100 (TX-100). Lipases from
(TL) and
(QLM) were immobilized on graphene oxide (GO) and a range of chemically reduced graphene oxides (CRGOs) with different levels of surface hydrophobicity. Activity assays using 4-hydroxy-
-propyl-1,8-naphthalimide (NAP) esters of varying chain lengths (NAP-butyrate (NAP-B), NAP-octanoate (NAP-O), and NAP-palmitate (NAP-P)) showed that the activity of immobilized QLM and TL decreased by more than 60% on GO and 80% on CRGO (2 h), with activity decreasing further as surface hydrophobicity of the CRGOs increased. Across the hydrophobicity range of GO/CRGOs, the substrate selectivity of QLM shifted from more readily hydrolyzing NAP-P to NAP-B, while TL retained its substrate selectivity for NAP-O. Lipase TL was also shown to desorb from GO and 2 h CRGO when mixed with NAP-O and NAP-P, whereas QLM did not. Circular dichroism analyses of the lipase α-helix content correlate to the observed activity data, with decreases in the α-helical content (40% in TL and 20% in QLM relative to free lipase) consistent with decreases in activity after immobilization on GO. α-Helical content decreased even further as the surface hydrophobicity of CRGOs increased. Attenuated total reflectance-Fourier transform infrared spectroscopy also showed significant changes to the lipase secondary structure upon immobilization. The addition of TX-100 into the activity assay modified the substrate selectivity of immobilized QLM, improving the activity against NAP-O (90%) and NAP-P (67%) compared to the activity measured without TX-100. It was shown that TX-100 primarily affected the activity of QLM by interacting with the ester substrate and the lipase itself. This study provides an improved understanding of how support hydrophobicity and the presence of TX-100 can affect activity/selectivity of lipases immobilized on hydrophobic supports.


Modeling the saturation of detergent association in mixed liposome systems

Samantha T Clark, Matthias M L Arras, Stephen A Sarles, Paul D Frymier
PMID: 34216851   DOI: 10.1016/j.colsurfb.2021.111927

Abstract

Cells tune the lipid types present in their membranes to adjust for thermal and chemical stability, as well as to promote association and dissociation of small molecules and bound proteins. Understanding the influence of lipid type on molecule association would open doors for targeted cell therapies, in particular when molecular association is observed in the presence of competing membranes. For this reason, we modeled and experimentally observed the association of a small molecule with two membrane types present by measuring the association of the detergent Triton X-100 with two types of liposomes, egg phosphatidylcholine (ePC) liposomes and egg phosphatidic acid (ePA) liposomes, at varying ratios. We called this mixed liposomes, as each liposome population was formed from a different lipid type. Absorbance spectrometry was used to observe the stages of detergent association with mixed liposomes and to determine the detergent concentration at which the liposomes were fully saturated. A saturation model was also derived that predicts the detergent associated with each liposome type when the lipid bilayers are fully saturated with detergent. The techinical input parameters for the model are the detergent to lipid ratio and the relative absorbance intensity for each of the pure liposome species at saturation. With that, the association of detergent with any mixture of those liposome types at saturation can be determined.


The hidden allergen: Triton X-100, a derivative of polyethylene glycol

Sari M Herman, Eric Lui, Harold Kim
PMID: 34246443   DOI: 10.1016/j.jaip.2021.04.020

Abstract




Effects of chemical and physical methods on decellularization of murine skeletal muscles

Carla M F C Miranda, Luciano C P C Leonel, Rafael R Cañada, Durvanei A Maria, Maria Angélica Miglino, Mariano Del Sol, Sonja E Lobo
PMID: 34190843   DOI: 10.1590/0001-3765202120190942

Abstract

Volumetric muscle loss causes functional weakness and is often treated with muscle grafts or implant of biomaterials. Extracellular matrices, obtained through tissue decellularization, have been widely used as biological biomaterials in tissue engineering. Optimal decellularization method varies among tissues and have significant impact on the quality of the matrix. This study aimed at comparing the efficacy of four protocols, that varied according to the temperature of tissue storage and the sequence of chemical reagents, to decellularize murine skeletal muscles. Tibialis anterior muscles were harvested from rats and were frozen at -20°C or stored at room temperature, followed by decellularization in solutions containing EDTA + Tris, SDS and Triton X-100, applied in different sequences. Samples were analyzed for macroscopic aspects, cell removal, decrease of DNA content, preservation of proteins and three-dimensional structure of the matrices. Processing protocols that started with incubation in SDS solution optimized removal of cells and DNA content and preserved the matrix ultrastructure and composition, compared to those that were initiated with EDTA + Tris. Freezing the samples before decellularization favored cell removal, regardless of the sequence of chemical reagents. Thus, to freeze skeletal muscles and to start decellularization with 1% SDS solution showed the best results.


Determination of Two Differently Manufactured Silicon Dioxide Nanoparticles by Cloud Point Extraction Approach in Intestinal Cells, Intestinal Barriers and Tissues

Na-Kyung Yoo, Ye-Rin Jeon, Soo-Jin Choi
PMID: 34210022   DOI: 10.3390/ijms22137035

Abstract

Food additive amorphous silicon dioxide (SiO
) particles are manufactured by two different methods-precipitated and fumed procedures-which can induce different physicochemical properties and biological fates. In this study, precipitated and fumed SiO
particles were characterized in terms of constituent particle size, hydrodynamic diameter, zeta potential, surface area, and solubility. Their fates in intestinal cells, intestinal barriers, and tissues after oral administration in rats were determined by optimizing Triton X-114-based cloud point extraction (CPE). The results demonstrate that the constituent particle sizes of precipitated and fumed SiO
particles were similar, but their aggregate states differed from biofluid types, which also affect dissolution properties. Significantly higher cellular uptake, intestinal transport amount, and tissue accumulation of precipitated SiO
than of fumed SiO
was found. The intracellular fates of both types of particles in intestinal cells were primarily particle forms, but slowly decomposed into ions during intestinal transport and after distribution in the liver, and completely dissolved in the bloodstream and kidneys. These findings will provide crucial information for understanding and predicting the potential toxicity of food additive SiO
after oral intake.


Exploring the utility of Au@PVP-polyamide-Triton X-114 for SERS tracking of extracellular senescence associated-beta-galactosidase activity

Shaofei Li, Yizhuang Cheng, Miao Qin, Siyu Chen, Pan Li, Liangbao Yang
PMID: 33912876   DOI: 10.1039/d1ay00470k

Abstract

A compound with enrichment and SERS enhancement was successfully developed, which could rapidly adsorb X-gal hydrolysates from a liquid matrix in 5 minutes and further be used for SERS analysis with a detection limit of less than 1 × 10-9 mol L-1. This novel strategy will facilitate the development of an analytical approach for cellular senescence.


Impact of Porcine Pancreas Decellularization Conditions on the Quality of Obtained dECM

Marta Klak, Ilona Łojszczyk, Andrzej Berman, Grzegorz Tymicki, Anna Adamiok-Ostrowska, Maciej Sierakowski, Radosław Olkowski, Andrzej Antoni Szczepankiewicz, Artur Kamiński, Agnieszka Dobrzyń, Michał Wszoła
PMID: 34209772   DOI: 10.3390/ijms22137005

Abstract

Due to the limited number of organ donors, 3D printing of organs is a promising technique. Tissue engineering is increasingly using xenogeneic material for this purpose. This study was aimed at assessing the safety of decellularized porcine pancreas, together with the analysis of the risk of an undesirable immune response. We tested eight variants of the decellularization process. We determined the following impacts: rinsing agents (PBS/NH
·H
O), temperature conditions (4 °C/24 °C), and the grinding method of native material (ground/cut). To assess the quality of the extracellular matrix after the completed decellularization process, analyses of the following were performed: DNA concentration, fat content, microscopic evaluation, proteolysis, material cytotoxicity, and most importantly, the Triton X-100 content. Our analyses showed that we obtained a product with an extremely low detergent content with negligible residual DNA content. The obtained results confirmed the performed histological and immuno-fluorescence staining. Moreover, the TEM microscopic analysis proved that the correct collagen structure was preserved after the decellularization process. Based on the obtained results, we chose the most favorable variant in terms of quality and biology. The method we chose is an effective and safe method that gives a chance for the development of transplant and regenerative medicine.


MAGEA4 Coated Extracellular Vesicles Are Stable and Can Be Assembled In Vitro

Olavi Reinsalu, Anneli Samel, Elen Niemeister, Reet Kurg
PMID: 34069064   DOI: 10.3390/ijms22105208

Abstract

Extracellular vesicles (EVs) are valued candidates for the development of new tools for medical applications. Vesicles carrying melanoma-associated antigen A (MAGEA) proteins, a subfamily of cancer-testis antigens, are particularly promising tools in the fight against cancer. Here, we have studied the biophysical and chemical properties of MAGEA4-EVs and show that they are stable under common storage conditions such as keeping at +4 °C and -80 °C for at least 3 weeks after purification. The MAGEA4-EVs can be freeze-thawed two times without losing MAGEA4 in detectable quantities. The attachment of MAGEA4 to the surface of EVs cannot be disrupted by high salt concentrations or chelators, but the vesicles are sensitive to high pH. The MAGEA4 protein can bind to the surface of EVs in vitro, using robust passive incubation. In addition, EVs can be loaded with recombinant proteins fused to the MAGEA4 open reading frame within the cells and also in vitro. The high stability of MAGEA4-EVs ensures their potential for the development of EV-based anti-cancer applications.


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